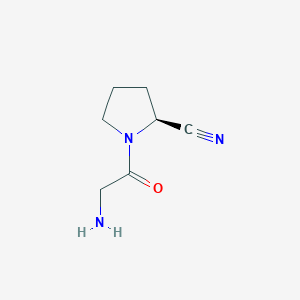

(S)-1-(2-Aminoacetyl)pyrrolidine-2-carbonitrile

説明

(S)-1-(2-Aminoacetyl)pyrrolidine-2-carbonitrile is a chiral pyrrolidine derivative featuring a 2-cyanopyrrolidine scaffold substituted with an aminoacetyl group at the 1-position. This compound is structurally related to intermediates used in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of antidiabetic agents. The (S)-configuration at the pyrrolidine ring is critical for enantioselective binding to the DPP-IV enzyme . Its molecular formula is C₇H₁₀N₃O, with a hydrochloride salt molecular weight of 189.64 g/mol .

特性

IUPAC Name |

(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c8-4-6-2-1-3-10(6)7(11)5-9/h6H,1-3,5,9H2/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOMURQNGATABE-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis via (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile Intermediate

A widely reported approach involves the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile as a key intermediate, which can then be converted into (S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile by amination.

Stepwise Preparation:

- Starting Material: L-proline or L-prolinamide (depending on the route).

- Key Reagents: Chloroacetyl chloride, acid-binding agents, thionyl chloride, ammonium bicarbonate, and solvents such as tetrahydrofuran (THF), ethyl acetate, and aprotic solvents.

- Reaction Conditions: Microchannel reactors are employed for improved reaction efficiency, with controlled flow rates and temperatures ranging from 25 to 50 °C.

Reaction Scheme Summary:

| Step | Description | Conditions | Yield / Notes |

|---|---|---|---|

| a | Dissolution of L-prolinamide, acid-binding agent, chloroacetyl chloride in solvents; reaction in microchannel reactor | Concentrations: L-prolinamide 1-2 mol/L, acid binder 3-4.5 mol/L, chloroacetyl chloride 8-10 mol/L; flow rates 0.4-3 mL/min; temperature 25-50 °C; reaction time 2-6 min | Efficient reaction with minimized side products due to microreactor use |

| b | Reaction of organic phase with thionyl chloride in microchannel reactor | Similar controlled conditions | Post-treatment yields (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile |

| c | Purification via solvent extraction, drying, crystallization | Use of sodium bicarbonate aqueous solution, saturated saline, anhydrous sodium sulfate; crystallization at 0 ± 2 °C over 2-4 hours | High purity crystalline product obtained |

This method, disclosed in patent CN110563627B, emphasizes the use of microchannel reactors to enhance reaction rates, reduce side reactions, and lower production costs. The process avoids harsh conditions and uses environmentally friendlier solvents and reagents where possible.

Alternative Practical Synthesis from L-Proline

An alternative and practical synthesis route starts directly from L-proline, avoiding the use of expensive L-prolinamide and complicated protection/deprotection steps.

Key Steps:

N-Acylation of L-proline:

L-proline is reacted with chloroacetyl chloride in refluxing THF to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.Conversion to Amide Intermediate:

The carboxylic acid group is converted to the corresponding amide using dicyclohexylcarbodiimide (DCC) and ammonium bicarbonate in dichloromethane, avoiding aqueous work-up to minimize product loss.Amide to Nitrile Conversion:

The amide is treated with trifluoroacetic anhydride, followed by neutralization, to afford (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.Final Amination:

The chloroacetyl group is displaced by an amine (e.g., 3-hydroxy-1-aminoadamantane) to produce (S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile derivatives such as Vildagliptin.

Reaction Conditions and Yields:

| Step | Reagents & Conditions | Yield / Remarks |

|---|---|---|

| N-Acylation | L-proline + chloroacetyl chloride, reflux in THF, 2 h | 81% yield of acid intermediate |

| Amide Formation | DCC + ammonium bicarbonate, ambient temp, dichloromethane | 52% yield, no aqueous work-up |

| Nitrile Formation | Trifluoroacetic anhydride, neutralization with ammonium bicarbonate | 83% yield from amide |

| Amination | Reaction with amines in presence of K2CO3 at room temp | 50% yield for Vildagliptin synthesis |

This method offers a streamlined, practical approach with fewer purification steps and avoids protection/deprotection chemistry, making it suitable for bulk synthesis.

| Aspect | Microchannel Reactor Method (Patent) | Alternative L-Proline Route (Literature) |

|---|---|---|

| Starting Material | L-prolinamide | L-proline |

| Key Intermediate | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | Same intermediate via acid and amide steps |

| Reaction Environment | Continuous flow microreactor | Batch reactions in THF and DCM |

| Reaction Time | Minutes (2-6 min) | Hours (2 h reflux + additional steps) |

| Yield | High purity, optimized by microreactor | Moderate overall (~30% from L-proline) |

| Complexity | Requires specialized microreactor setup | Conventional lab equipment |

| Environmental Impact | Reduced side reactions, lower waste | Avoids aqueous work-up, less solvent waste |

| Scalability | High, due to continuous flow | Moderate, batch process |

- The use of microchannel reactors significantly improves reaction kinetics and selectivity, enabling rapid synthesis with reduced by-products and energy consumption.

- Avoidance of aqueous work-up in the alternative method prevents product loss due to solubility issues, enhancing overall yield and purity.

- The nitrile group on the pyrrolidine ring is crucial for biological activity in DPP-IV inhibitors, and preparation methods ensure stereochemical integrity of the (S)-configuration.

- Both methods converge on the key intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which is versatile for further functionalization to aminoacetyl derivatives.

- The alternative method starting from L-proline is more cost-effective due to the availability and lower cost of starting materials.

The preparation of (S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile relies on efficient synthesis of its chloroacetyl precursor, achievable via advanced microreactor technology or practical batch synthesis from L-proline. The microchannel reactor method offers rapid, high-efficiency synthesis suitable for industrial scale, while the alternative route provides a convenient laboratory-scale method avoiding complex protection strategies. Both approaches are supported by detailed experimental data and have been validated in the synthesis of clinically relevant DPP-IV inhibitors.

化学反応の分析

Types of Reactions: (S)-1-(2-Aminoacetyl)pyrrolidine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.

Substitution: The aminoacetyl group can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

科学的研究の応用

Anticancer Activity

Research indicates that (S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile may exhibit anticancer properties by interacting with specific molecular targets involved in tumor growth and proliferation. Compounds with similar structures have demonstrated activity against various cancer types, suggesting a potential for this compound in cancer therapeutics.

Case Study:

A study published in Journal of Medicinal Chemistry evaluated the effects of pyrrolidine derivatives on cancer cell lines, revealing that modifications to the amino and carbonitrile groups can enhance cytotoxicity against specific cancer types .

Neurological Disorders

The compound's ability to modulate neurotransmitter systems makes it a candidate for treating neurological disorders. Its interaction with receptors associated with neurotransmission could lead to new treatments for conditions such as depression and anxiety.

Case Study:

In pharmacological studies, similar compounds were shown to inhibit enzymes involved in neurotransmitter metabolism, providing a pathway for developing drugs targeting neurological pathways .

Chemical Synthesis

(S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.

Synthetic Routes

The synthesis of this compound can be achieved through several methodologies, including:

- Nucleophilic Addition: Reaction of pyrrolidine derivatives with carbonitriles.

- Amide Formation: Coupling of amino acids with carbonitriles under acidic or basic conditions.

Table: Synthetic Methods Overview

| Method | Description | Yield Potential |

|---|---|---|

| Nucleophilic Addition | Involves direct reaction with carbonitriles | High |

| Amide Formation | Coupling reactions using coupling agents | Moderate |

Understanding the biological activity of (S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile is crucial for its application in drug discovery. Techniques such as surface plasmon resonance and isothermal titration calorimetry can assess its binding affinity to biological targets.

Interaction Studies

Studies have shown that this compound interacts with enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Study:

An investigation into the binding properties of related compounds revealed significant inhibition of enzyme activity, indicating potential use as enzyme inhibitors .

作用機序

The mechanism of action of (S)-1-(2-Aminoacetyl)pyrrolidine-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Table 1: Key Structural and Pharmacological Comparisons

Pharmacological and Industrial Relevance

- DPP-IV Inhibition: The chloroacetyl compound is a critical intermediate for Vildagliptin, a DPP-IV inhibitor that prolongs glucagon-like peptide-1 (GLP-1) activity, improving glucose tolerance . The aminoacetyl variant may act as a competitive inhibitor due to its structural similarity but lacks direct efficacy data.

- These compounds are under investigation for next-generation antidiabetics .

- Purity and Impurity Profiles: The aminoacetyl derivative’s hydrochloride form is monitored as a process-related impurity in Vildagliptin batches, emphasizing the need for stringent quality control .

Key Research Findings

Cost-Effective Synthesis : The chloroacetyl compound’s synthesis from L-prolineamide reduces production costs by 30% compared to earlier routes requiring protected intermediates .

Enantiomeric Purity : Fluorinated derivatives (e.g., 4-fluoro) achieve >99% enantiomeric excess, critical for avoiding off-target effects .

Environmental Impact : Modern routes for the chloroacetyl compound use <50% organic solvent volume, aligning with green chemistry principles .

生物活性

(S)-1-(2-Aminoacetyl)pyrrolidine-2-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. Its structural characteristics and the presence of various functional groups contribute to its interactions with biological targets, making it a candidate for therapeutic applications.

Structural Overview

The compound features a pyrrolidine ring, an aminoacetyl group, and a carbonitrile functional group. These components are critical in determining the compound's reactivity and biological activity. The presence of the carbonitrile group is particularly noteworthy as it can influence the compound's interaction with enzymes and receptors.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile | Pyrrolidine ring with aminoacetyl group | Contains carbonitrile functionality enhancing biological activity |

| 4-Methylbenzenesulfonic acid | Simple aromatic sulfonic acid | Lacks nitrogen-containing functional groups |

| (S)-N-(pyridin-3-yl)propanamide | Contains a pyridine ring instead of pyrrolidine | Different nitrogen heterocycle affecting properties |

Therapeutic Applications

Research indicates that compounds similar to (S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile exhibit activity against various biological targets, including enzymes involved in metabolic pathways and receptors associated with neurological functions. This compound may serve as a precursor for developing drugs targeting conditions such as type II diabetes through its role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor.

- DPP-IV Inhibition : The compound has been identified as an intermediate in the synthesis of Vildagliptin, a potent DPP-IV inhibitor used in managing type II diabetes. DPP-IV inhibitors are crucial as they enhance incretin levels, leading to improved insulin secretion and reduced blood glucose levels .

- Molecular Interactions : The mechanism of action involves binding to specific enzymes or receptors, modulating their activity, which can lead to various biological effects such as improved glucose metabolism .

Case Studies

Several studies have explored the biological effects of similar compounds:

- In Vivo Studies : Research on related pyrrolidine derivatives has demonstrated hypoglycemic activity in animal models. For instance, compounds exhibiting structural similarities were shown to lower blood glucose levels effectively when tested on streptozotocin-induced diabetic rats .

- Molecular Docking Studies : In silico analyses have provided insights into the binding affinities of these compounds with target proteins. For example, docking studies indicated that certain derivatives bind effectively to the active sites of DPP-IV, suggesting potential for therapeutic development .

The biological activity of (S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile is attributed to several mechanisms:

- Enzyme Modulation : The compound's ability to interact with enzymes involved in metabolic pathways allows it to modulate biochemical reactions crucial for maintaining homeostasis.

- Receptor Interaction : By binding to specific receptors, this compound can alter cellular signaling pathways, potentially leading to beneficial effects in metabolic regulation.

Q & A

Q. What is the role of (S)-1-(2-Aminoacetyl)pyrrolidine-2-carbonitrile in synthesizing DPP-IV inhibitors?

This compound is a critical intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, such as Vildagliptin and Sitagliptin , which are used to treat type-II diabetes. The 2(S)-cyanopyrrolidine moiety in the molecule is essential for binding to the DPP-IV active site, inhibiting its enzymatic activity and prolonging the half-life of glucagon-like peptide-1 (GLP-1), thereby enhancing insulin secretion .

Q. What are the standard synthetic routes for (S)-1-(2-Aminoacetyl)pyrrolidine-2-carbonitrile?

The synthesis involves three key steps (Figure 1):

N-Acylation : L-Proline reacts with chloroacetyl chloride in THF under reflux to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (8 ) (81% yield) .

Amide Formation : Carboxylic acid 8 is treated with dicyclohexylcarbodiimide (DCC) and ammonium bicarbonate in dichloromethane to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (9 ) (52% yield) .

Dehydration : Amide 9 undergoes dehydration with trifluoroacetic anhydride (TFAA) to form the target nitrile (6 ) in 83% yield .

Q. How is the compound characterized for structural confirmation?

- 1H/13C NMR : Reveals rotameric forms (cis/trans amide conformers) due to restricted rotation. For example, the C-2 pyrrolidine protons split into two signals (δ 3.85–4.30 ppm), with a rotamer ratio of ~3:1 .

- HPLC : Confirms purity (>99% for intermediate 6 ) .

Advanced Research Questions

Q. How can researchers optimize the yield of the amide intermediate (9) during synthesis?

Initial methods using aqueous ammonia led to poor yields (<30%) due to product solubility in water. A non-aqueous protocol was developed:

- Use DCC as a coupling agent with ammonium bicarbonate in dichloromethane.

- Avoid aqueous workup by filtering off dicyclohexylurea (DCU) and crystallizing the crude product in THF/diisopropyl ether.

This improved the yield to 52% with >95% purity .

Q. What challenges arise in interpreting NMR data for this compound, and how are they resolved?

The rotameric equilibrium of the amide bond complicates NMR analysis. For example, in compound 6 , the C-2 protons and CH2Cl group show split signals. To address this:

- Record spectra at elevated temperatures to coalesce rotamer signals.

- Use integration ratios (e.g., 3:1 for major/minor rotamers) to quantify conformer populations .

Q. Why is solvent choice critical in the N-acylation step, and what alternatives improve efficiency?

Early protocols used acetonitrile (MeCN), requiring prolonged reaction times (24 h) and low temperatures (−20°C). Switching to THF under reflux reduced the reaction time to 2 hours and increased yield (81% vs. <50% in MeCN) .

Q. How does the choice of starting material (L-proline vs. L-prolinamide) impact synthesis scalability?

L-Prolinamide (5 ) is expensive and requires N-protection/deprotection steps. Using L-proline instead eliminates these steps, reduces costs, and simplifies purification. However, this requires optimizing the acylation and dehydration steps to maintain yield .

Methodological Recommendations

- Purity Optimization : Use TFAA for dehydration instead of POCl3 to avoid side reactions and achieve >99% HPLC purity .

- Scale-Up : Replace column chromatography with crystallization (e.g., hexane/THF) for intermediates 8 and 9 to reduce costs .

- Biological Screening : React compound 6 with aliphatic/aromatic amines to generate a library of DPP-IV inhibitors for structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。